Pyren-1-aminium
CAS No.: 138800-85-8
Cat. No.: VC19121630
Molecular Formula: C16H12N+
Molecular Weight: 218.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138800-85-8 |
|---|---|
| Molecular Formula | C16H12N+ |
| Molecular Weight | 218.27 g/mol |
| IUPAC Name | pyren-1-ylazanium |
| Standard InChI | InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/p+1 |
| Standard InChI Key | YZVWKHVRBDQPMQ-UHFFFAOYSA-O |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[NH3+] |
Introduction
Structural and Physicochemical Properties
Pyren-1-aminium (C₁₆H₁₂N⁺) features a pyrene backbone substituted with an ammonium group at the 1-position (Figure 1). The planar pyrene moiety facilitates π-π stacking interactions, while the charged ammonium group enhances solubility in polar solvents and enables electrostatic interactions with anions or negatively charged surfaces . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 218.28 g/mol | |
| Fluorescence λ<sub>max</sub> | 376 nm (monomer), 480 nm (excimer) | |
| pK<sub>a</sub> (ammonium) | ~9.5 (estimated) | |
| Solubility | >10 mM in water (as bromide salt) |
The compound exhibits concentration-dependent fluorescence behavior. At low concentrations (<0.001 mol%), monomer emission dominates (λ<sub>em</sub> = 376 nm), while aggregation at higher concentrations induces excimer-like emission (λ<sub>em</sub> = 480 nm) . This property has been exploited in sensing applications, where aggregate formation amplifies quenching effects via exciton diffusion .
Synthesis and Derivatization
Direct Synthesis Routes
Pyren-1-aminium is typically synthesized via a two-step process:
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Nitration: Pyrene undergoes electrophilic substitution at the 1-position using HNO₃/H₂SO₄, yielding 1-nitropyrene .
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Reduction and Quaternization: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by alkylation (e.g., CH₃I) to form the quaternary ammonium salt .
Alternative methods include:
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Mannich Reactions: Condensation of pyrene-1-carbaldehyde with amines, followed by borohydride reduction (e.g., synthesis of 2-((pyren-1-ylmethyl)ammonio)ethane-1-sulfonate) .
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Microwave-Assisted Amination: Reduces reaction times from 48 hours to <2 hours while maintaining yields >85% .
Key Derivatives
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Pyren-1-aminium bromide: Enhances water solubility; used in fluorescence quenching studies .
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Pyren-1-ylmethanaminium (PRMA): Adjusts steric interactions in perovskite solar cells, improving hole transport efficiency .
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Gemini Surfactants (e.g., PyO-3-12): Incorporate pyren-1-aminium as a fluorescent probe to study micelle dynamics (CMC = 0.38 mM, N<sub>agg</sub> = 23) .
Photophysical Behavior and Applications
Aggregation-Induced Emission (AIE)
Pyren-1-aminium exhibits AIE characteristics when incorporated into polymer matrices like poly(vinyl alcohol) (PVA). Atomic force microscopy (AFM) reveals that aggregate size correlates with fluorescence redshift:
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0.001 mol%: Isolated monomers (height = 1.2 ± 0.3 nm) → λ<sub>em</sub> = 376 nm .
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2.0 mol%: Aggregates (height = 15–20 nm) → λ<sub>em</sub> = 480 nm .
This behavior enables "amplified quenching" in gas sensors. For example, exposure to 2,4-dinitrotoluene (DNT) vapors quenches fluorescence by 43% via photoinduced electron transfer, with response times <30 seconds .
Interfacial Engineering in Photovoltaics
In perovskite solar cells (PSCs), pyren-1-aminium derivatives act as interface modifiers:
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PREA (2-(pyren-1-yl)ethan-1-aminium): Aligns pyrene groups perpendicular to the perovskite surface, facilitating orbital overlap with Pb–I frameworks. Devices treated with PREA achieve PCE = 23.0% vs. 20.1% for controls .
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Stability Enhancement: Reduces trap states by passivating undercoordinated Pb²⁺, retaining >92% efficiency after 971 hours under operational stress .
Mechanistic Studies and Computational Insights
Exciton Dynamics
Time-resolved fluorescence anisotropy decay studies reveal exciton diffusion constants (D) of 1.2 × 10⁻³ cm²/s in PVA films . This rapid diffusion enables efficient energy transfer to quenching sites, critical for sensor applications.
Density Functional Theory (DFT) Analyses
DFT calculations (B3LYP/6-311G(d,p)) show:
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HOMO-LUMO Gap: 3.2 eV, localized across the pyrene-imidazole system in related derivatives .
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Charge Transfer: Ammonium group withdraws electron density (Mulliken charge = +0.32 e), polarizing the π-system .
Comparative Analysis with Analogues
The ammonium group in pyren-1-aminium provides stronger electrostatic binding to sulfonate-rich surfaces (e.g., Nafion membranes) compared to neutral pyrene, suppressing phosphorescence even in the presence of Pb²⁺ .
Challenges and Future Directions
While pyren-1-aminium offers remarkable functionality, limitations persist:
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Synthetic Scalability: Multi-step routes hinder large-scale production; microwave and flow chemistry approaches are under investigation .
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Stability in Aqueous Media: Hydrolysis at pH >10 limits use in alkaline environments .
Emerging applications include:
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Single-Molecule Spectroscopy: Leveraging blinking dynamics for super-resolution imaging.
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Electrochromic Devices: Modulating optical properties via redox-state transitions.
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